molecular formula C23H18N4O2S2 B2628141 N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291841-23-0

N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2628141
CAS No.: 1291841-23-0
M. Wt: 446.54
InChI Key: VFFITUVZNNQRBI-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by:

  • Core structure: A fused thieno[3,2-d]pyrimidin-4-one ring system, providing a planar heterocyclic scaffold conducive to intermolecular interactions.
  • Substituents: A 2,5-dimethylphenyl group at position 3 of the thienopyrimidinone core, contributing steric bulk and lipophilicity. A 3-cyanophenyl acetamide moiety linked via a sulfanyl (-S-) bridge at position 2, introducing polarizable nitrile and amide functionalities.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-14-6-7-15(2)19(10-14)27-22(29)21-18(8-9-30-21)26-23(27)31-13-20(28)25-17-5-3-4-16(11-17)12-24/h3-11H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFITUVZNNQRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3-cyanophenyl derivatives and 2,5-dimethylphenyl compounds. The key steps may involve:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Coupling of the acetamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Core Structure Variations

  • Thienopyrimidinone vs.

Substituent Effects

  • Electron-Withdrawing Groups: The target’s 3-cyanophenyl group introduces a strong electron-withdrawing effect, comparable to the nitrile in ’s compounds . Chlorophenyl () and sulfamoylphenyl () groups modulate electronic properties and solubility, with sulfamoyl groups favoring polar interactions .
  • Steric and Lipophilic Contributions :
    • The 2,5-dimethylphenyl group in the target increases steric hindrance relative to smaller substituents like methyl () or methoxy (b) .

Physicochemical Properties

  • Melting Points :
    • Higher melting points in (288°C for 13a) correlate with rigid hydrazinylidene and sulfamoyl groups, whereas the target’s melting point is unreported .
  • Yields :
    • Synthetic yields for analogs range from 57% () to 95% (b), suggesting variability in reaction efficiency depending on substituent complexity .

Biological Activity

N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article provides a detailed overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Aromatic ring : The presence of a cyanophenyl group enhances its lipophilicity.
  • Thieno[3,2-d]pyrimidine moiety : This structure is known for various biological activities, particularly in medicinal chemistry.
  • Sulfanyl group : Contributes to the compound's reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C23H24N3O2SC_{23}H_{24}N_3O_2S with a molecular weight of approximately 436.58 g/mol.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The thieno[3,2-d]pyrimidine scaffold has been associated with antibacterial and antifungal effects. For instance:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid synthesis.
  • Case Study : In vitro tests showed that derivatives of thieno[3,2-d]pyrimidines had minimum inhibitory concentrations (MIC) against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research indicates that similar thieno[3,2-d]pyrimidine compounds can induce apoptosis in cancer cells.

  • Mechanism of Action : The compound may activate apoptotic pathways through the modulation of mitochondrial function and caspase activation.
  • Case Study : A study demonstrated that a related thieno[3,2-d]pyrimidine exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds like this compound may have anti-inflammatory properties.

  • Mechanism of Action : The compound could inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : In animal models of inflammation, administration of similar compounds resulted in reduced edema and inflammatory markers.

Summary of Biological Activities

Activity TypeMechanismModel/StudyReference
AntimicrobialInhibition of cell wall synthesisE. coli, S. aureus
AnticancerInduction of apoptosisBreast cancer cell lines
Anti-inflammatoryInhibition of cytokinesAnimal models

Future Directions in Research

Further research is needed to fully elucidate the mechanisms behind the biological activities of this compound. Potential areas for exploration include:

  • In vivo studies to assess the pharmacokinetics and toxicity profiles.
  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to evaluate therapeutic potential in humans.

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